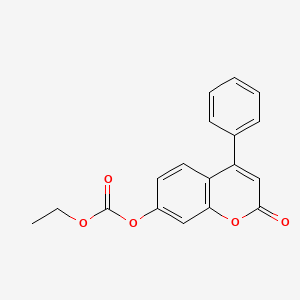
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNBS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis. In inflammation, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In microbial infections, this compound has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of anti-apoptotic proteins. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In microbial infections, this compound has been found to inhibit the growth of bacteria and fungi and disrupt their cell membranes.
实验室实验的优点和局限性
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other fields such as neurodegenerative diseases and cardiovascular disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved solubility and reduced toxicity could lead to the development of novel therapeutic agents.
合成方法
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
科学研究应用
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. This compound has also demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In microbial infections, this compound has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
属性
IUPAC Name |
4-methyl-N-[(2-methylphenyl)methyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-5-3-4-6-13(11)10-16-22(20,21)14-8-7-12(2)15(9-14)17(18)19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPJIKRNRUKNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)

![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)

![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)
![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
